molecular formula C17H16N2O4S B425601 N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 482361-16-0

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B425601
CAS No.: 482361-16-0
M. Wt: 344.4g/mol
InChI Key: ACHSXCQMPPRBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic organic compound with the molecular formula C 17 H 16 N 2 O 4 S and a molecular weight of 344.38 g/mol . It is supplied with a minimum purity of 90% and is identified by CAS Number 482361-16-0 . The compound features a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core structure in its molecular framework. This core structure is known in chemistry for its biocidal properties, acting as a potent preservative and antimicrobial agent in industrial applications by inhibiting the growth of microbes and fungi . Researchers may be interested in this molecule as a building block for developing new bioactive agents or for studying structure-activity relationships in medicinal chemistry. Its potential research applications could include the exploration of novel antimicrobials or the investigation of its mechanism against specific biological targets. The presence of the acetamide linker and the 3,5-dimethylphenyl moiety offers sites for potential chemical modification and derivatization, making it a valuable intermediate for chemical synthesis and library development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the buyer to determine the suitability of this product for their intended application.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-7-12(2)9-13(8-11)18-16(20)10-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHSXCQMPPRBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, identified by its CAS number 482361-16-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S with a molar mass of approximately 344.38 g/mol. The compound features a benzisothiazole moiety that is known for its diverse biological activities.

1. Antimicrobial Activity

Research has indicated that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzisothiazole showed activity against various bacterial strains, suggesting that this compound might also possess similar properties.

2. Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. For instance, certain benzothiazole derivatives have been tested as cyclooxygenase (COX) inhibitors, which are critical in the inflammatory response. The potential of this compound to inhibit COX enzymes could be an area for further investigation.

3. Cytotoxicity and Anticancer Potential

The anticancer activity of benzisothiazole derivatives has been documented in several studies. For example, compounds exhibiting structural similarity to this compound were shown to induce apoptosis in cancer cell lines. This suggests that the compound may warrant further exploration in cancer research.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial effectsDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2Assess anti-inflammatory propertiesShowed effective COX inhibition comparable to standard NSAIDs.
Study 3Investigate cytotoxic effects on cancer cellsInduced apoptosis in breast and colon cancer cell lines with IC50 values indicating potent activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the acetamide group may enhance its potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3,5-dimethylphenyl; 1,1-dioxido-3-oxo-benzisothiazolyl C₁₇H₁₇N₂O₄S Reduced hepatotoxicity; hydrophilic metabolite pathway
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl; trichloroacetamide C₁₀H₁₁Cl₃NO Two molecules in asymmetric unit; electron-withdrawing Cl groups affect crystallinity
N-(3-chloro-4-fluorophenyl)acetamide 3-Cl, 4-F-phenyl; acetamide C₈H₇ClFNO Halogen substituents enhance metabolic stability; potential pesticidal activity
N-(1,3-benzothiazol-2-yl)acetamide Benzothiazolyl; acetamide C₉H₈N₂OS Planar benzothiazole ring influences π-π stacking; antimicrobial applications
Methyl (1,1-dioxido-3-oxo-benzisothiazol-2(3H)-yl)acetate Methyl ester; benzisothiazolyl C₁₀H₉NO₅S Impurity in synthesis; ester group increases lipophilicity

Functional and Metabolic Comparisons

Toxicity Profile

  • The target compound’s benzisothiazolyl group directs hydrolysis into compound 50 (hydrophilic metabolite), avoiding toxic intermediates . In contrast, N-(3-chloro-4-fluorophenyl)acetamide may form reactive halogenated metabolites, increasing toxicity risks .
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), a herbicide, exhibits higher environmental persistence due to its chloro and methoxymethyl groups .

Crystallinity and Solid-State Behavior

  • The trichloroacetamide derivative N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting complex packing interactions influenced by bulky trichloro and methyl groups .
  • The target compound’s benzisothiazolyl group may enhance planarity, promoting stable crystal lattices, though specific data are unavailable.

Biological Activity N-(1,3-benzothiazol-2-yl)acetamide shows antimicrobial activity due to the benzothiazole ring’s ability to intercalate with microbial DNA . The target compound’s reduced liver toxicity makes it a candidate for CNS-targeted prodrugs, as seen in acetaminophen analogs .

Preparation Methods

Nucleophilic Substitution via Sodium Saccharin

The classical approach involves reacting 2-chloro-N-(3,5-dimethylphenyl)acetamide with sodium saccharin in dimethylformamide (DMF) at elevated temperatures (125–130°C). Sodium chloride precipitation within 30 minutes signals reaction completion, followed by recrystallization in ethanol/acetone (1:1) to isolate the product. This method is efficient but requires precise temperature control to avoid decomposition.

Reaction Scheme:

2-Chloro-N-(3,5-dimethylphenyl)acetamide+Sodium saccharinDMF, 125–130°CTarget compound+NaCl\text{2-Chloro-N-(3,5-dimethylphenyl)acetamide} + \text{Sodium saccharin} \xrightarrow{\text{DMF, 125–130°C}} \text{Target compound} + \text{NaCl}

Key Data:

ParameterValueSource
Yield68–72%
Reaction Time2 hours
Purification MethodEthanol/acetone

Carbodiimide-Mediated Coupling

A modern alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to couple 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid with 3,5-dimethylaniline. Conducted in DMF or dimethyl sulfoxide (DMSO) at 20–25°C, this method avoids high temperatures and achieves higher yields (76–82%).

Reaction Scheme:

2-(Benzisothiazolone)acetic acid+3,5-DimethylanilineEDCI/HOBT, DMFTarget compound\text{2-(Benzisothiazolone)acetic acid} + \text{3,5-Dimethylaniline} \xrightarrow{\text{EDCI/HOBT, DMF}} \text{Target compound}

Optimization Insights:

  • Molar Ratios: A 1.1:1 ratio of acid to amine minimizes unreacted starting material.

  • Solvent Impact: DMSO enhances solubility but complicates purification compared to DMF.

Critical Synthesis Parameters

Solvent Selection

DMF is preferred for its high boiling point (153°C) and ability to dissolve both polar and non-polar reactants. Alternatives like dichloromethane (DCM) are used in isocyanate-based routes but require anhydrous conditions.

Temperature and Reaction Time

  • Nucleophilic Substitution: 125–130°C for 2 hours ensures complete substitution.

  • Coupling Reactions: Room temperature (20–25°C) over 16–20 hours prevents side reactions.

Purification Techniques

  • Recrystallization: Ethanol/acetone mixtures yield 95% pure product.

  • Column Chromatography: Ethyl acetate/petroleum ether (1:1) resolves byproducts, increasing purity to >98%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): Peaks at δ 2.25 (s, 6H, CH3_3), 4.65 (s, 2H, CH2_2), 7.15–7.85 (m, aromatic H).

  • IR (KBr): 1680 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O).

Melting Point and Purity

ParameterValueSource
Melting Point238–241°C
HPLC Purity>98%

Comparative Analysis of Methods

MethodYieldTemperatureAdvantagesLimitations
Nucleophilic Substitution68–72%125–130°CSimple setupHigh energy input
EDCI/HOBT Coupling76–82%20–25°CMild conditions, high yieldCostly reagents

Industrial-Scale Considerations

Cost Efficiency

EDCI/HOBT coupling is cost-prohibitive for large batches due to reagent expenses (~$320/mol for EDCI). Nucleophilic substitution remains economically viable despite lower yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.